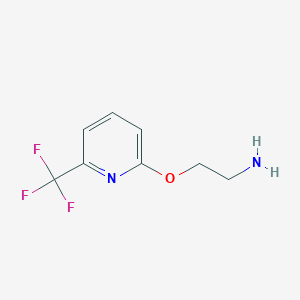
2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine
Overview
Description
2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine, also known as 2-AE-6-TFMP, is an organic molecule that is composed of a pyridine ring with two aminoethoxy substituents and a trifluoromethyl group. It is a highly versatile compound due to its unique structure and properties, which makes it attractive for a variety of applications in scientific research.
Scientific Research Applications
Synthesis of Pyridine Derivatives
Research on pyridine derivatives, such as 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines, has shown that they can be synthesized from related pyridones via interesting rearrangement processes. These pyridine derivatives are crucial in various synthetic routes and have significant applications in the development of novel compounds (Narsaiah, Sivaprasad, & Venkataratnam, 1994).
Development of Anticancer Agents
A study on pyridine bearing biologically active derivatives, including imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives, highlights their promising role as anticancer agents. These compounds, derived from pyridine structures similar to 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine, have shown significant potential in combating various cancer cell lines (Hafez & El-Gazzar, 2020).
Malaria Treatment and Prevention
In the field of malaria treatment and prevention, trifluoromethyl-substituted pyridine analogues, closely related to 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine, have been studied for their effectiveness. One such compound, JPC-3210, was chosen as a lead compound for its superior antimalarial activity and lower cytotoxicity in mammalian cell lines (Chavchich et al., 2016).
Spectroscopic and Optical Studies
The spectroscopic characterization of pyridine derivatives, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been performed using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various scientific domains (Vural & Kara, 2017).
Corrosion Inhibition
Pyridine derivatives have also been investigated for their role as corrosion inhibitors. For instance, certain pyridine derivatives were studied for their effectiveness in preventing corrosion of steel in acidic environments. These compounds demonstrate the potential of pyridine structures in industrial applications (Ansari, Quraishi, & Singh, 2015).
properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-2-1-3-7(13-6)14-5-4-12/h1-3H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSCHHVCCKWZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





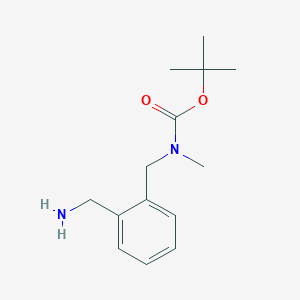
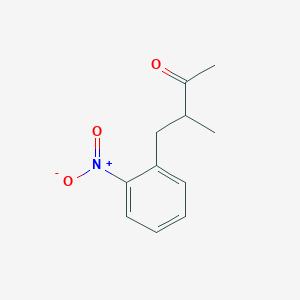
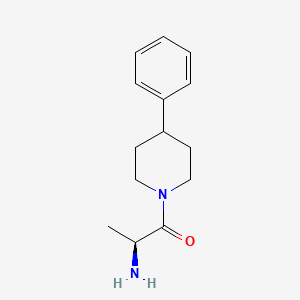
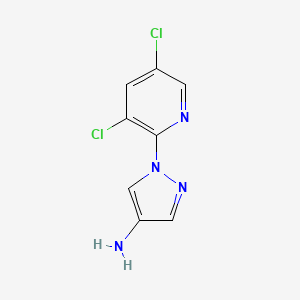

![Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine](/img/structure/B1444915.png)

![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)


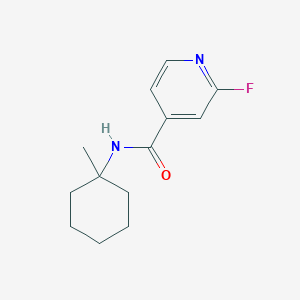
![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)